![molecular formula C20H14F3N3O2S2 B2511545 N-(2-甲基-4-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(三氟甲基)苯磺酰胺 CAS No. 2309613-80-5](/img/structure/B2511545.png)
N-(2-甲基-4-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(三氟甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their therapeutic applications in diseases such as cancer, inflammation, and neurodegenerative disorders .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting with the formation of core structures followed by functionalization with various substituents to enhance biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring attached to a benzenesulfonamide moiety . Similarly, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamides were synthesized for their anticancer properties, showcasing the versatility of the benzenesulfonamide scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structure of a related compound, N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydropyridin-1-yl]-4-methylbenzenesulfonamide, reveals an interplanar angle between the toluenesulfonamide ring and the combined ring system, which may influence its interaction with biological targets . The intramolecular hydrogen bonding and the arrangement of molecules in the crystal lattice can also affect the compound's stability and reactivity .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological function. For example, the formation of intramolecular hydrogen bonds, as seen in the crystal structure of some benzenesulfonamide derivatives, can stabilize the molecule and influence its reactivity . The ability to form hydrogen bonds with enzymes or receptors is a key factor in the inhibitory activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes . The intermolecular interactions, such as π-π stacking and hydrogen bonding, contribute to the compound's solid-state properties and can affect its solubility and bioavailability .
科学研究应用
抗炎和镇痛特性
已合成类似于N-(2-甲基-4-(噻唑并[5,4-b]吡啶-2-基)苯基)-2-(三氟甲基)苯磺酰胺的化合物,并评估其抗炎和镇痛活性。例如,已探索新的衍生物作为抗炎、镇痛、抗氧化剂、抗癌和抗丙型肝炎药物的潜力。与对照组或现有药物如司来昔布相比,这些化合物在抑制炎症和疼痛方面表现出有希望的结果,而不会引起肝脏、肾脏、结肠和脑组织的显著组织损伤(Küçükgüzel等,2013)。
抗癌活性
已合成某些苯磺酰胺衍生物,并评估其抗癌活性。这些化合物已针对各种人类肿瘤细胞系进行了测试,显示出显著的抗癌潜力。苯磺酰胺结构的修改对增强针对特定癌症类型的活性至关重要,展示了在药物化学研究中结构变化的重要性(Ghorab et al., 2015)。
抗微生物特性
研究还扩展到抗微生物领域,其中包括具有噻唑和噻二唑基团的磺胺衍生物已被探索其抗微生物效力。这些研究突出了这些化合物抑制各种细菌和真菌病原体生长的能力,有助于寻找新的抗微生物药物以对抗耐药菌株(Abbas et al., 2017)。
光敏和光动力疗法应用
已对某些苯磺酰胺衍生物进行了研究,以了解其光敏特性,这对于治疗癌症的光动力疗法(PDT)应用至关重要。已发现这些化合物具有高单线态氧量子产率,使它们成为PDT中II型光敏剂的合适候选者,这是一种利用光敏化合物产生活性氧物质并诱导癌组织细胞死亡的治疗方法(Pişkin等,2020)。
酶抑制用于治疗应用
进一步的研究集中在通过磺胺衍生物抑制特定酶,如碳酸酐酶。这些研究对于开发治疗剂,如青光眼、癫痫和某些癌症的条件至关重要。通过设计可以选择性抑制特定酶同工型的化合物,研究人员旨在最小化副作用并增强治疗效果(Alafeefy et al., 2015)。
属性
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2S2/c1-12-11-13(18-25-16-6-4-10-24-19(16)29-18)8-9-15(12)26-30(27,28)17-7-3-2-5-14(17)20(21,22)23/h2-11,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBNLCAMJDCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)
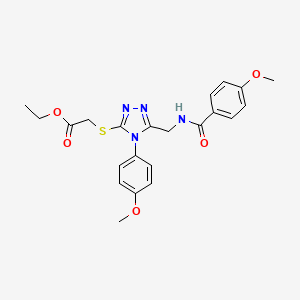
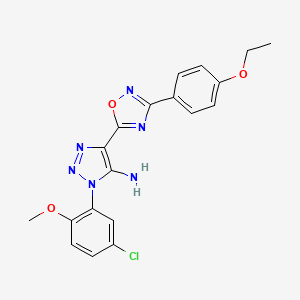
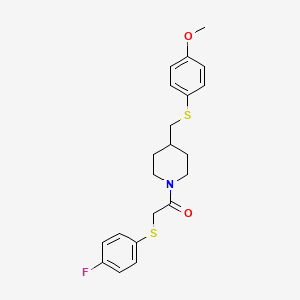
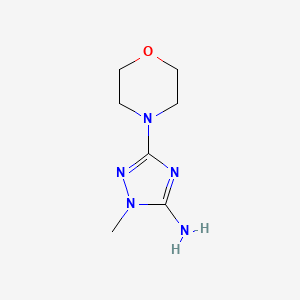
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)
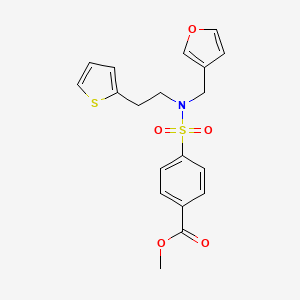
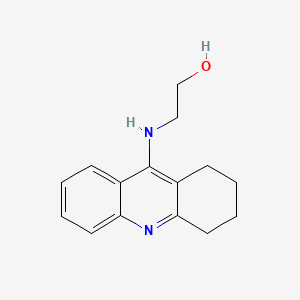
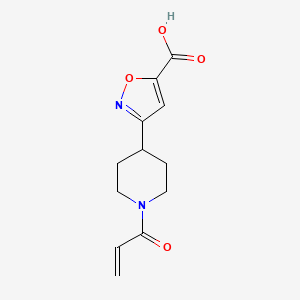


![1,2-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2511484.png)